molecular formula C20H12Br2N2OS B11109698 [3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone

[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone

Cat. No.: B11109698
M. Wt: 488.2 g/mol
InChI Key: XLECWYHOHJQCMJ-UHFFFAOYSA-N
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Description

3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino and bromophenyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines.

    Bromination: The bromophenyl groups are introduced through electrophilic aromatic substitution reactions using bromine or brominating agents like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromophenyl groups, potentially converting them to phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized thienopyridines.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone lies in its dual bromophenyl substitution, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C20H12Br2N2OS

Molecular Weight

488.2 g/mol

IUPAC Name

[3-amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C20H12Br2N2OS/c21-13-5-1-11(2-6-13)16-10-9-15-17(23)19(26-20(15)24-16)18(25)12-3-7-14(22)8-4-12/h1-10H,23H2

InChI Key

XLECWYHOHJQCMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)Br

Origin of Product

United States

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